molecular formula C10H8N2O3 B3199412 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile CAS No. 1016843-83-6

3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B3199412
CAS No.: 1016843-83-6
M. Wt: 204.18 g/mol
InChI Key: JTCWLEYXMQKFQI-UHFFFAOYSA-N
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Description

The compound “3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile” is also known as 4-Methyl-3-nitrophenyl isocyanate . It is an organic compound extensively utilized in the synthesis of diverse compounds and materials . Its applications span various domains of scientific research, encompassing the synthesis of polymers, and development of biocompatible materials .


Synthesis Analysis

4-Methyl-3-nitrophenyl isocyanate (4-MNP) is used in synthesizing polymers like hydrogels and polyurethanes . Additionally, 4-MNP plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .


Molecular Structure Analysis

The molecular formula of 4-Methyl-3-nitrophenyl isocyanate is C8H6N2O3 . The molecular weight is 178.14 g/mol . The InChI Key is OIORBBLUSMONPW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The mechanism of action of 4-Methyl-3-nitrophenyl isocyanate stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenyl isocyanate is replaced by the isocyanate group of HNCO .


Physical and Chemical Properties Analysis

The compound has a melting point of 48°C to 54°C . The boiling point is 113°C to 118°C at 3mmHg . It is sensitive to moisture .

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic synthesis, the applications of 3-oxopropanenitriles, including derivatives such as 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile, are significant. Yılmaz et al. (2005) demonstrated the use of manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This methodology showcases the compound's role in facilitating the construction of complex organic structures, highlighting its importance in synthetic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Environmental Bioremediation

From an environmental perspective, derivatives of nitrophenol, which share structural similarities with this compound, have been studied for their biodegradation properties. Bhushan et al. (2000) reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp., indicating the potential of microbial pathways in degrading toxic compounds derived from agricultural pesticides. This research underscores the environmental relevance of such compounds in pollution mitigation strategies (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Materials Science

In materials science, the nitrophenyl derivatives, akin to this compound, have been used in the development of advanced materials. Meng et al. (1996) explored azo polymers for reversible optical storage, where nitrophenyl compounds played a crucial role in achieving high birefringence, necessary for data storage applications. This study illustrates the compound's potential in the creation of new materials with unique optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

4-Methyl-3-nitrophenyl isocyanate is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Properties

IUPAC Name

3-(4-methyl-3-nitrophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7-2-3-8(10(13)4-5-11)6-9(7)12(14)15/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCWLEYXMQKFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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